Product packaging for Butyramide, N-2-naphthyl-(Cat. No.:CAS No. 69833-23-4)

Butyramide, N-2-naphthyl-

Cat. No.: B182571
CAS No.: 69833-23-4
M. Wt: 213.27 g/mol
InChI Key: ZAKNXUSPSUTULS-UHFFFAOYSA-N
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Description

Butyramide, N-2-naphthyl- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound Butyramide, N-2-naphthyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butyramide, N-2-naphthyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramide, N-2-naphthyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B182571 Butyramide, N-2-naphthyl- CAS No. 69833-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69833-23-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C14H15NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3,(H,15,16)

InChI Key

ZAKNXUSPSUTULS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCC(=O)NC1=CC2=CC=CC=C2C=C1

Other CAS No.

69833-23-4

Origin of Product

United States

Contextualization Within N Aryl Amide Chemistry

N-2-naphthylbutyramide belongs to the broad class of N-aryl amides, which are compounds containing an amide linkage directly attached to an aromatic ring. The amide bond is a cornerstone of organic and medicinal chemistry, and its formation is one of the most widely practiced chemical reactions. nih.gov N-aryl amides, in particular, are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.

The synthesis of N-aryl amides has been a subject of extensive research, leading to the development of numerous methodologies. Traditional methods often involve the coupling of an aniline (B41778) with a carboxylic acid or its activated derivative. However, modern synthetic chemistry has introduced more sophisticated and efficient approaches. These include iron-mediated synthesis from nitroarenes and acyl chlorides, which offers a more environmentally benign and cost-effective route. sigmaaldrich.com Other innovative techniques involve visible-light-driven reactions and novel catalytic systems, such as nickel-photoredox dual catalysis, which facilitate the formation of the crucial C-N bond under mild conditions. google.com

A significant challenge in the synthesis of certain N-aryl amides, especially those with chiral centers, is the prevention of epimerization (the loss of stereochemical integrity). To address this, specialized methods like Umpolung Amide Synthesis (UmAS) have been developed, allowing for the creation of chiral N-aryl amides with high enantiopurity. epa.gov The ongoing refinement of these synthetic strategies underscores the importance of the N-aryl amide scaffold and the continuous effort to access these valuable compounds with greater efficiency and precision.

Significance of Naphthalene Containing Organic Compounds in Chemical Synthesis

The naphthalene (B1677914) moiety within N-2-naphthylbutyramide is a key structural feature that imparts specific properties and opens up diverse avenues for its application. Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. cymitquimica.com Its planar structure and extended π-electron system give rise to unique chemical and physical properties, including thermal stability and characteristic reactivity. googleapis.com

Naphthalene and its derivatives are of immense importance in industrial and pharmaceutical chemistry. They serve as crucial intermediates in the synthesis of a wide range of products, including dyes, pigments, polymers, and plastics. cymitquimica.comepo.orgnih.gov For instance, the oxidation of naphthalene yields phthalic anhydride (B1165640), a precursor to various polymers and resins. nih.gov

In the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure, found in numerous bioactive molecules and marketed drugs. cymitquimica.com Its derivatives have been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. cymitquimica.comepo.org The incorporation of a naphthalene group into a molecule can influence its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable component in drug design. The 2-substituted naphthalene ring, as seen in N-2-naphthylbutyramide, offers a specific vector for molecular interactions, which can be different from its 1-substituted isomer, allowing for fine-tuning of a compound's biological activity. nih.gov

Current Research Trajectories for N 2 Naphthylbutyramide

Direct Amidation Approaches

Direct amidation represents a straightforward approach to forming the amide linkage in N-2-naphthylbutyramide. This typically involves the reaction of a carboxylic acid derivative with an amine.

A common method for synthesizing N-2-naphthylbutyramide is the coupling of a butyric acid derivative, such as butyryl chloride or butyric anhydride (B1165640), with 2-naphthylamine (B18577). The use of an activated carboxylic acid derivative facilitates the nucleophilic attack by the amino group of 2-naphthylamine. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride.

Another approach involves the direct reaction between butyric acid and 2-naphthylamine. However, this reaction typically requires high temperatures to drive off the water molecule formed during the condensation, or the use of a coupling agent to activate the carboxylic acid.

Catalytic methods for amide bond formation are gaining prominence due to their efficiency and milder reaction conditions. researchgate.net Boron-based catalysts, such as boric acid and various boronic acids, have been shown to facilitate the direct amidation of carboxylic acids and amines. nih.gov These catalysts are believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Metal-based catalysts have also been explored for amidation reactions. While less common for the direct coupling of carboxylic acids and amines due to the competing salt formation, certain metal catalysts can be effective under specific conditions. core.ac.uk Additionally, enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), presents a green and sustainable method for amidation, often proceeding with high yields and selectivity under mild conditions. mdpi.com Trifluoroethanol has also been employed to mediate the catalytic amidation of unactivated esters with amines, offering a pathway to a variety of amides in good to excellent yields. rsc.org

Multicomponent Reactions for N-2-naphthylbutyramide Formation

Multicomponent reactions (MCRs) offer an efficient synthetic route by combining three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing waste. acsgcipr.orgnih.gov

The Mannich reaction is a classic multicomponent reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. ajrconline.org In a modified Mannich reaction, an electron-rich aromatic compound like 2-naphthol (B1666908) can be used in place of a C-H acid. nih.gov While direct synthesis of N-2-naphthylbutyramide via a standard Mannich reaction is not typical, related structures can be formed. For instance, a Mannich-type reaction could theoretically involve 2-naphthol, an aldehyde, and butyramide. However, the reactivity of butyramide as the amine component in a classical Mannich sense is not well-established.

Research has shown that reactions involving naphthol analogues, an aldehyde, and an amine can lead to the formation of Mannich bases. nih.gov The specific products formed can be influenced by the nature of the reactants and the reaction conditions. nih.gov

In the context of multicomponent reactions, various aldehydes and amine equivalents can be utilized. The choice of these components influences the structure of the final product. While not directly forming N-2-naphthylbutyramide, these reactions illustrate the principles of MCRs that could be adapted for its synthesis. For example, the Ugi and Passerini reactions are powerful isocyanide-based MCRs for generating peptide-like structures and could potentially be modified to incorporate the necessary butyryl and naphthyl moieties. ajrconline.orgorganic-chemistry.org

Indirect Synthetic Routes to N-2-naphthylbutyramide

Indirect routes to N-2-naphthylbutyramide may involve the synthesis of a precursor molecule that is subsequently converted to the target amide. For instance, one could envision a route starting from a different naphthyl derivative that is later functionalized.

One possible indirect pathway could involve the amination of 2-naphthol derivatives. wikipedia.org Given the carcinogenicity of 2-naphthylamine, preparing its derivatives through amination of the corresponding naphthols is a common strategy. wikipedia.org A synthetic sequence could therefore involve first preparing a butyrate (B1204436) ester of 2-naphthol, followed by a reaction that converts the ester to an amide, though this is a less common transformation.

Derivatization from N-2-naphthyl-Containing Scaffolds

A primary route for synthesizing N-2-naphthylbutyramide involves the use of 2-naphthylamine as a starting scaffold. This aromatic amine provides the core N-2-naphthyl structure, which can then be acylated to introduce the butyramide functional group.

One common method is the reaction of 2-naphthylamine with butyryl chloride. ub.edu This is a classic example of an addition-elimination reaction to form an amide. ub.edu The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another approach involves the use of butyric anhydride. Similar to acid chlorides, acid anhydrides are effective acylating agents for amines. The reaction of 2-naphthylamine with butyric anhydride would yield N-2-naphthylbutyramide and butyric acid as a byproduct.

Furthermore, coupling agents can be employed to facilitate the reaction between 2-naphthylamine and butyric acid directly. ub.edu Reagents like carbodiimides are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. ub.edu This method avoids the use of more reactive and potentially hazardous acylating agents like acid chlorides.

The synthesis of the precursor, 2-naphthylamine, can be achieved through various methods, including the Bucherer reaction, which involves heating 2-naphthol with an ammonium (B1175870) salt. wikipedia.orgatamanchemicals.com Another route involves the reaction of sodium 2-naphthalenesulfonate with sodium amide in liquid ammonia (B1221849). prepchem.com A multi-step synthesis starting from 2-acetonaphthone has also been reported, proceeding through a ketoxime intermediate followed by rearrangement and deacetylation. google.com

Table 1: Selected Synthetic Routes to 2-Naphthylamine

Starting MaterialKey ReagentsReaction TypeReference
2-NaphtholAmmonium zinc chlorideBucherer reaction wikipedia.orgatamanchemicals.com
2-NaphtholAmmonium acetateBucherer-type reaction atamanchemicals.com
Sodium 2-naphthalenesulfonateSodium amide, liquid ammoniaNucleophilic aromatic substitution prepchem.com
2-AcetonaphthoneHydroxylamine hydrochloride, Polyphosphoric acid, HCl-ethanolOximation, Rearrangement, Deacetylation google.com
2-NaphtholAmmonium sulfite, AmmoniaAmination prepchem.com

Functional Group Transformations Leading to N-2-naphthylbutyramide

The synthesis of N-2-naphthylbutyramide is fundamentally a process of functional group interconversion, specifically the formation of an amide from an amine and a carboxylic acid derivative. solubilityofthings.com This transformation is a cornerstone of organic synthesis. solubilityofthings.com

The key functional group transformation is the acylation of the amino group (–NH₂) of 2-naphthylamine. solubilityofthings.com This can be achieved through several well-established methods:

Reaction with an Acyl Halide: The use of butyryl chloride (an acyl halide) provides a highly reactive electrophile for the nucleophilic amine. This is a type of nucleophilic acyl substitution. ub.edu

Reaction with an Acid Anhydride: Butyric anhydride serves as another effective acylating agent. The reaction mechanism is similar to that of acyl halides. ub.edu

Amide Coupling Reactions: The direct reaction of 2-naphthylamine with butyric acid can be promoted by coupling agents. These reagents activate the carboxylic acid group, facilitating the formation of the amide bond. ub.edu

These transformations fall under the broader category of addition-elimination reactions at the carbonyl group. ub.edu The choice of method can be influenced by the desired reaction conditions and the need to avoid harsh reagents.

Principles of Green Chemistry in N-2-naphthylbutyramide Synthesis

The application of green chemistry principles to the synthesis of N-2-naphthylbutyramide aims to create more environmentally benign and efficient processes. imist.mamlsu.ac.inpandawainstitute.com This involves considering factors such as solvent choice, catalyst use, atom economy, and waste generation.

Solvent-Free and Catalyst-Free Approaches

Traditional organic syntheses often rely on volatile organic solvents, which can pose environmental and health risks. researchgate.net Green chemistry encourages the reduction or elimination of such solvents. mlsu.ac.in

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted by directly mixing the reactants without a solvent. researchgate.netcmu.edu This can be achieved by grinding solid reactants together or by heating a mixture of reactants until one or more of them melts, creating a liquid phase for the reaction to occur. organic-chemistry.orgmdpi.com For the synthesis of N-2-naphthylbutyramide, a solvent-free approach could involve heating a mixture of 2-naphthylamine and a suitable acylating agent. This method can lead to higher reaction rates and simpler work-up procedures. ijrpr.com Studies have shown that various reactions, including condensations, can be effectively carried out under solvent-free conditions. researchgate.netijrpr.com

Catalyst-Free Synthesis:

While catalysts are often used to enhance reaction rates and selectivity, some reactions can proceed efficiently without them, particularly at elevated temperatures or with highly reactive starting materials. mlsu.ac.in A catalyst-free synthesis of N-2-naphthylbutyramide could potentially be achieved by reacting 2-naphthylamine with a highly reactive acylating agent like butyryl chloride under controlled conditions. The Hantzsch condensation for the synthesis of certain heterocycles provides an example of a simple, fast, and eco-friendly solvent-free and catalyst-free reaction. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

ApproachConditionsAdvantagesPotential Challenges
Conventional Use of organic solvents, often with a catalystWell-established, predictable outcomesGenerates solvent waste, potential for hazardous byproducts
Solvent-Free Reactants are mixed directly, often with heating or grindingReduced solvent waste, simpler purification, potentially faster reaction times researchgate.netijrpr.comMay require higher temperatures, not suitable for all reactions
Catalyst-Free Reaction proceeds without a catalystAvoids catalyst cost and potential contamination of the productMay require harsher conditions (higher temperature/pressure) or longer reaction times

Atom Economy and Waste Minimization in N-2-naphthylbutyramide Preparation

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mlsu.ac.injocpr.comnumberanalytics.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comsavemyexams.com

The atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of N-2-naphthylbutyramide, different synthetic routes will have varying atom economies.

Addition Reactions: These reactions are inherently 100% atom economical as all reactant atoms are incorporated into the single product. savemyexams.com

Substitution and Elimination Reactions: These reactions generate byproducts, which lowers the atom economy. savemyexams.com

Let's consider two potential routes for the synthesis of N-2-naphthylbutyramide:

Reaction of 2-naphthylamine with Butyryl Chloride: C₁₀H₉N + C₄H₇ClO → C₁₄H₁₅NO + HCl In this substitution reaction, hydrogen chloride (HCl) is a byproduct, reducing the atom economy.

Hypothetical Addition Reaction: If a hypothetical addition reaction existed where a molecule adds across a bond in a 2-naphthyl precursor to directly form N-2-naphthylbutyramide without the loss of any atoms, it would have a 100% atom economy.

Transformations of the Amide Functional Group

The amide group in N-2-naphthylbutyramide is a versatile functional group, though its reactivity is often moderated by the delocalization of the nitrogen lone pair into the carbonyl group. masterorganicchemistry.com This resonance stabilization makes the amide bond relatively robust but still susceptible to a range of chemical transformations under specific conditions. researchgate.net

The carbonyl carbon of the butyramide group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com However, due to the resonance stabilization of the amide, the carbonyl group is less reactive than that of ketones or aldehydes. libretexts.org Consequently, reactions often require highly reactive nucleophiles or activation of the amide group.

Key transformations at the carbonyl center include:

Addition of Organometallic Reagents: Strong nucleophiles such as organolithium and Grignard reagents can add to the carbonyl group. nih.gov This initially forms a tetrahedral intermediate. nih.govstackexchange.com The fate of this intermediate depends on the reaction conditions and the nature of the substituents.

Reduction to Amines: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding amine, N-(n-butyl)-2-naphthylamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon. libretexts.org

Activation for Nucleophilic Attack: To enhance the electrophilicity of the carbonyl carbon, the amide can be activated. A common method involves using trifluoromethanesulfonic anhydride (Tf₂O). nih.govsioc-journal.cn This reagent reacts with the carbonyl oxygen, converting it into a much better leaving group and rendering the carbonyl carbon highly susceptible to attack by even weaker nucleophiles. nih.govsioc-journal.cn

Reaction Type Reagent Product Type Notes
AdditionOrganolithium (RLi)Ketone (after hydrolysis)Forms a tetrahedral intermediate. nih.gov
ReductionLithium Aluminum Hydride (LiAlH₄)Secondary AmineThe C=O group is fully reduced to a CH₂ group. libretexts.org
Activation/AdditionTrifluoromethanesulfonic Anhydride (Tf₂O), then NucleophileVaries with NucleophileIncreases the reactivity of the carbonyl center. sioc-journal.cn

While the amide nitrogen is generally considered non-basic and a weak nucleophile due to the delocalization of its lone pair, reactions at this center are possible, particularly when the nitrogen is part of a suitable system that can accommodate an electrophilic attack. masterorganicchemistry.com

Electrophilic amination involves the formation of a new bond at the nitrogen atom. wikipedia.org For a secondary amide like N-2-naphthylbutyramide, this can be challenging. However, strategies have been developed that could potentially be applied:

N-N Bond Formation: Recent methods have shown that SN2 substitution at the amide nitrogen can occur to form hydrazide derivatives. nih.gov This typically requires converting the amide into a derivative with a good leaving group on the nitrogen, such as an O-tosyl hydroxamate. nih.gov

Nitrenium Ion Formation: Under specific oxidative conditions or through activation with reagents like triflic anhydride, an electrophilic nitrogen species, potentially a nitrenium ion, can be generated. uwaterloo.ca This highly reactive intermediate can then undergo further reactions, such as intramolecular cyclization if a suitable tether is present. uwaterloo.ca

Reaction Concept Key Intermediate/Strategy Potential Outcome for N-2-naphthylbutyramide
SN2 at NitrogenFormation of an O-tosyl hydroxamate derivative. nih.govSynthesis of N-2-naphthyl-N-aminobutyramide derivatives.
Electrophilic AminationGeneration of an N-acylnitrenium ion. uwaterloo.caPotential for intramolecular C-H amination if conditions are met.

The C-N amide bond is notably stable, and its cleavage, or hydrolysis, generally requires harsh conditions such as prolonged heating in strong acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is hydrolyzed to butyric acid and 2-naphthylamine. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org The amine product is protonated under these conditions, making the reaction irreversible. libretexts.org

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the amide undergoes hydrolysis to form a salt of butyric acid and 2-naphthylamine. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The carboxylic acid product is deprotonated, driving the reaction to completion. libretexts.org

Enzymatic Cleavage: Specific enzymes, such as amidases, can catalyze the cleavage of amide bonds under mild, physiological conditions. researchgate.net

Transition Metal-Mediated Cleavage: Certain transition metal complexes can coordinate to the amide bond and facilitate its cleavage. The Lewis acidity of the metal center is crucial for this process. rsc.org

The formation of N-2-naphthylbutyramide is a standard amidation reaction, typically achieved by reacting 2-naphthylamine with an activated derivative of butyric acid, such as butyryl chloride or butyric anhydride, in a nucleophilic acyl substitution. masterorganicchemistry.com

Reactivity of the Naphthyl Moiety in N-2-naphthylbutyramide

The naphthalene ring system is aromatic and undergoes reactions typical of aromatic compounds, most notably electrophilic aromatic substitution. The butyramido substituent (-NHCO(CH₂)₂CH₃) on the ring plays a critical role in directing the position of incoming electrophiles.

The N-butyramido group is an activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The nitrogen's lone pair can be donated to the aromatic ring through resonance, increasing the electron density and making the ring more nucleophilic. masterorganicchemistry.com This activating effect is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.

In the naphthalene ring system, there are two non-equivalent positions ortho to the C2-substituent (C1 and C3) and several other positions for substitution. Naphthalene itself preferentially undergoes substitution at the α-position (C1) over the β-position (C2) due to the greater stability of the carbocation intermediate formed during the reaction. makingmolecules.com

For N-2-naphthylbutyramide, electrophilic attack is expected to be directed to the activated positions of the substituted ring. The primary sites for substitution are the C1 and C3 positions. The C1 position is generally favored due to steric and electronic factors.

Common EAS Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, likely at the C1 position. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom, again, predicted to favor the C1 position. makingmolecules.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the ring, though they can be complicated by the amide functionality. libretexts.org

EAS Reaction Typical Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄ masterorganicchemistry.comN-(1-nitro-2-naphthyl)butyramide
BrominationBr₂, FeBr₃ makingmolecules.comN-(1-bromo-2-naphthyl)butyramide
SulfonationSO₃, H₂SO₄ masterorganicchemistry.comN-(1-sulfo-2-naphthyl)butyramide

The naphthalene ring can undergo both oxidation and reduction, although these reactions often require specific and sometimes harsh conditions.

Reduction: The naphthalene ring can be reduced to either a dihydronaphthalene or a tetralin (tetrahydronaphthalene) derivative. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can be used. The conditions can be controlled to achieve partial or full reduction of one of the rings. In enzymatic systems, the reduction of the non-activated naphthyl ring has been observed, for example, in the degradation of 2-naphthoyl-coenzyme A, which is structurally related. nih.gov This process can lead to the formation of 5,6,7,8-tetrahydro-2-naphthyl derivatives. nih.gov

Oxidation: The naphthalene ring is susceptible to oxidation, which can lead to the formation of naphthoquinones or ring-opened products like phthalic acid derivatives under strong oxidizing conditions (e.g., with chromic acid or potassium permanganate). nih.gov In the presence of sulfate (B86663) radicals, naphthalene can be oxidized to naphthols, which can then undergo further reactions. nih.gov The presence of the amide substituent would influence the regioselectivity of such an oxidation.

Catalytic Activation and Modulation of Reactivity

The reactivity of the amide bond in N-2-naphthylbutyramide, which is generally stable, can be significantly enhanced and modulated through catalysis. The strategic use of bases and transition metal catalysts allows for controlled transformations, particularly involving the carbon-nitrogen bond.

Bases are crucial reagents in many transformations involving N-aryl amides like N-2-naphthylbutyramide, playing multifaceted roles beyond simple deprotonation. sioc-journal.cnsdlookchem.com Their function can range from activating the amide for nucleophilic attack to facilitating the regeneration of an active catalyst in a catalytic cycle. sdlookchem.com The choice between an organic and an inorganic base, and its specific identity, can profoundly influence reaction outcomes, yields, and selectivity. sioc-journal.cn

Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed in reactions involving N-aryl amides. nih.govnih.govresearchgate.net Their primary role is often to deprotonate the amide N-H group, forming a more nucleophilic amidate anion. This is a key step in reactions like the copper-catalyzed Goldberg amination. nih.gov The nature of the cation (e.g., K⁺, Cs⁺) can influence the solubility and reactivity of the base and the amidate intermediate. sioc-journal.cnsdlookchem.com For instance, the use of K₃PO₄ has been found to be critical in certain copper-catalyzed N-arylation reactions of amides. nih.gov In some protocols, a mixture of an organic and an inorganic base, such as N,N-diisopropylethylamine and Na₂CO₃, can achieve maximum conversion in specific nucleophilic aromatic substitution (SɴAr) reactions. rsc.org

Organic Bases: Organic bases, which are typically neutral nitrogenous compounds like triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also widely used. sioc-journal.cnresearchgate.net Their main advantages include better solubility in organic solvents and generally non-coordinating nature, which can be beneficial in transition metal catalysis. sioc-journal.cnsdlookchem.com In some instances, organic bases can act as Brønsted bases to promote reactions without the need for other activating agents. nih.govacs.org For example, a simple Brønsted base can be sufficient to promote the direct synthesis of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes. nih.govacs.org

The selection of a base is often determined empirically, with its efficacy depending on factors like basicity (pKa), steric bulk, solubility, and the specific reaction mechanism. sioc-journal.cnsdlookchem.com

Table 1: Illustrative Roles of Common Bases in N-Aryl Amide Reactions

Base TypeExampleGeneral Function(s)Typical ApplicationCitation
Inorganic Potassium Phosphate (K₃PO₄)Amide deprotonation to form amidate; Catalyst regeneration.Copper-catalyzed N-arylation. nih.gov
Cesium Carbonate (Cs₂CO₃)Brønsted base promoter; Facilitates nucleophilic attack.Umpolung amide synthesis. nih.gov
Sodium Carbonate (Na₂CO₃)Acid scavenger; Used in combination with organic bases.Nucleophilic Aromatic Substitution (SɴAr). rsc.org
Organic Triethylamine (Et₃N)Acid scavenger; Non-coordinating base.General transition-metal catalysis. sioc-journal.cn
DBUStrong, non-nucleophilic base for deprotonation.Base-catalyzed eliminations and condensations. sioc-journal.cnresearchgate.net

Transition metal catalysis is a cornerstone for activating the characteristically inert C–N bond of amides like N-2-naphthylbutyramide. rsc.orgrsc.org These methods provide powerful strategies for both forming and cleaving the N-aryl amide linkage, enabling the construction of complex molecular architectures. rsc.orgrsc.orgmit.edu

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are premier methods for forming C(aryl)-N bonds. mit.edumit.edu While typically used to synthesize N-aryl amides from an aryl halide and an amide, the principles can be extended to transformations of the pre-formed N-2-naphthylbutyramide. The choice of phosphine (B1218219) ligand (e.g., BrettPhos, RuPhos, KPhos) is critical, as it modulates the stability and reactivity of the palladium catalyst, allowing for the coupling of a wide array of substrates, often under mild conditions. mit.edunih.govorganic-chemistry.org Mechanistic studies on related systems show that the catalytic cycle often involves an equilibrium between arylpalladium amido and hydroxo complexes, with the turnover-limiting step being the reductive elimination to form the C-N bond. nih.govorganic-chemistry.orgnih.gov

Rhodium and Iridium Catalysis: Rhodium and Iridium complexes are also potent catalysts for C-N bond transformations, often proceeding through different mechanisms. nsf.govnih.govnih.gov For example, cooperative catalysis between rhodium(I) and a Lewis base can promote the activation of inert C–N bonds in primary amides, allowing them to be used as arylating reagents via a decarbonylative pathway. nsf.gov Other mechanisms involve the formation of metal-nitrenoid intermediates, which can undergo insertion into C-H bonds to form new C-N bonds, representing a highly atom-economical approach. nih.govnih.gov

Table 2: Overview of Transition Metal Catalysts for N-Aryl Amide Transformations

Metal CatalystCommon LigandsTypical TransformationMechanistic FeatureCitation
Palladium (Pd) Biaryl phosphines (e.g., KPhos)C(aryl)-N cross-coupling (Buchwald-Hartwig).Reductive elimination from an arylpalladium amido complex. mit.edunih.govorganic-chemistry.org
Copper (Cu) 1,2-Diamine ligandsC(aryl)-N cross-coupling (Goldberg Reaction).Formation of a reactive copper(I)-amidate complex. nih.govmit.edu
Rhodium (Rh) [Rh(OH)(cod)]₂, CpRh(III)Decarbonylative arylation; C-H amination.C-N bond metalation; Metal-nitrenoid intermediates. rsc.orgnsf.govnih.gov
Iridium (Ir) CpIr(III) complexesDirect C-H amination.Chelation-assisted C-H activation and C-N formation. nih.govnih.gov

Mechanistic Investigations of N-2-naphthylbutyramide Reactions

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. For N-2-naphthylbutyramide, mechanistic studies focus on elucidating the sequence of elementary steps, identifying transient intermediates, and quantifying the rates of these processes.

Kinetic studies provide quantitative insight into reaction rates and how they are influenced by variables such as reactant concentration, temperature, and catalyst loading. mt.com This information is vital for determining the reaction order, the rate law, and key thermodynamic parameters, ultimately revealing the rate-determining step of the reaction. nih.govmt.com

For reactions involving N-aryl amides, kinetic analysis is often performed by monitoring the concentration of reactants and products over time using techniques like ¹H NMR or HPLC. researchgate.netnih.govrsc.org In a study of copper-catalyzed N-arylation, kinetic experiments revealed that the rate-determining step is the activation of the aryl halide by the copper(I)-amidate complex under all tested conditions. nih.gov Such studies can also uncover complex dependencies; for example, the reaction rate's dependence on amide concentration can be a function of the ligand concentration. nih.gov

By measuring the reaction rate at different temperatures, an Eyring plot can be constructed to determine the activation parameters: enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). nih.gov For one stoichiometric N-arylation process, these parameters were measured to be ΔH‡ = 6.8 kcal·mol⁻¹, ΔS‡ = −43.3 eu, and ΔG‡ = 19.4 kcal/mol, providing deep insight into the transition state of the aryl halide activation step. nih.gov

Table 3: Hypothetical Kinetic Data for a Transformation of N-2-naphthylbutyramide

ParameterDescriptionIllustrative ValueImplicationCitation
Reaction Order Dependence of the rate on reactant concentration.First-order in [Aryl Halide].Concentration of the aryl halide directly dictates the reaction speed. nih.govmt.com
Rate Constant (k) Proportionality constant in the rate law.0.20 M⁻¹·s⁻¹ at 90 °CQuantifies the intrinsic speed of the reaction under set conditions. nih.gov
ΔH‡ (Enthalpy of Activation) Energy barrier of the reaction.6.8 kcal·mol⁻¹Indicates a relatively low energy barrier for the rate-determining step. nih.gov
ΔS‡ (Entropy of Activation) Change in order/disorder in the transition state.-43.3 euA large negative value suggests a highly ordered transition state. nih.gov
Rate-Determining Step The slowest elementary step in the mechanism.Aryl halide activation.This is the kinetic bottleneck that controls the overall reaction rate. nih.gov

Reaction intermediates are transient chemical species that are formed from reactants and react further to create products. youtube.comyoutube.com Although they are often short-lived and present in low concentrations, their identification is crucial for validating a proposed reaction mechanism. nih.gov

In the context of N-2-naphthylbutyramide transformations, particularly those catalyzed by transition metals, intermediates can be complex organometallic species. nih.gov A powerful tool for their detection and characterization is electrospray ionization mass spectrometry (ESI-MS), which can intercept and analyze charged intermediates directly from the reaction mixture. nih.gov

For example, in palladium-catalyzed amination reactions, key intermediates include arylpalladium amido complexes, which exist in equilibrium with corresponding hydroxo complexes prior to the final reductive elimination step. nih.govorganic-chemistry.org In rhodium- or iridium-catalyzed C-H amination reactions using azides, metal-nitrenoid species are proposed as the key intermediates responsible for C-N bond formation. nih.govnih.gov These hypotheses are often supported by stoichiometric reactions that successfully generate the proposed intermediate and demonstrate its competency to proceed to the final product. nih.gov Computational studies, such as Density Functional Theory (DFT), can also provide theoretical structures and energies of proposed intermediates, corroborating experimental findings. organic-chemistry.org

Table 4: Potential Reaction Intermediates and Methods for Identification

Intermediate TypeDescriptionPotential ReactionIdentification Method(s)Citation
Amidate Anion [N-2-naphthylbutanamido]⁻Base-mediated reactions.Inferred from reaction kinetics and product analysis. nih.gov
Copper(I) Amidate Complex L-Cu-(N-2-naphthylbutyramide)Goldberg N-arylation.Kinetic studies; Stoichiometric synthesis and reactivity. nih.govmit.eduacs.org
Arylpalladium Amido Complex (L)Pd(Ar)(N-2-naphthylbutyramide)Buchwald-Hartwig amination.ESI-MS; NMR spectroscopy; Kinetic analysis. nih.govorganic-chemistry.org
Metal-Nitrenoid Cp*M=N-R (M=Rh, Ir)C-H Amination.Mechanistic experiments; Trapping experiments; DFT calculations. nih.govnih.gov

Advanced Characterization and Analytical Methodologies for N 2 Naphthylbutyramide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide a detailed view of the molecular architecture of N-2-naphthylbutyramide by probing the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-2-naphthylbutyramide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ) in parts per million (ppm), coupling patterns, and signal intensities in both ¹H and ¹³C NMR spectra, the complete structure of N-2-naphthylbutyramide can be mapped out. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the naphthyl group, the protons of the butyryl chain, and the amide proton. The chemical shifts are influenced by the electronic environment of each proton. chemistrysteps.com For instance, aromatic protons typically resonate at higher chemical shifts (downfield) compared to the aliphatic protons of the butyryl group (upfield). chemistrysteps.com The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring protons and reveals the connectivity of the atoms. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in N-2-naphthylbutyramide gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic naphthyl ring, the carbonyl group of the amide, and the aliphatic carbons of the butyryl chain appear in characteristic regions of the spectrum. sigmaaldrich.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a full and unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-2-naphthylbutyramide

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Naphthyl)7.2 - 8.0118 - 135
Amide NH7.5 - 8.5-
CH₂ (alpha to C=O)2.2 - 2.635 - 45
CH₂ (beta to C=O)1.6 - 2.025 - 35
CH₃ (terminal)0.9 - 1.210 - 15
Carbonyl C=O-170 - 175

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of N-2-naphthylbutyramide and for gaining structural insights through the analysis of its fragmentation patterns. pressbooks.pub When a sample is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion (M+) reveals the compound's exact molecular mass. savemyexams.com

The high-energy ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure of the molecule. libretexts.org For N-2-naphthylbutyramide, common fragmentation pathways would include cleavage of the amide bond and fragmentation of the butyryl side chain. miamioh.edu The loss of small, neutral molecules like carbon monoxide (CO) can also be observed. savemyexams.com

Interactive Data Table: Expected Mass Spectrometry Fragments for N-2-naphthylbutyramide

FragmentDescriptionExpected m/z
[C₁₄H₁₅NO]⁺Molecular Ion213
[C₁₀H₇NH₂]⁺Naphthylamine cation143
[C₁₀H₇]⁺Naphthyl cation127
[C₄H₇O]⁺Butyryl cation71
[C₃H₇]⁺Propyl cation43

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by N-2-naphthylbutyramide causes specific bonds to vibrate at characteristic frequencies. The resulting IR spectrum displays absorption bands that correspond to these vibrations. For N-2-naphthylbutyramide, key absorption bands would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond. nobraintoosmall.co.nz

C=O stretch: A strong absorption band around 1630-1695 cm⁻¹ due to the carbonyl group of the amide. nobraintoosmall.co.nz

Aromatic C-H stretch: Peaks typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Peaks typically found just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region. wikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com A key principle is that a change in polarizability during a vibration is required for a Raman-active mode. libretexts.org For N-2-naphthylbutyramide, the symmetric vibrations of the aromatic naphthyl ring are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk Molecules with conjugated π systems, such as the naphthyl group in N-2-naphthylbutyramide, exhibit characteristic absorption bands in the UV-Vis region. libretexts.org

The UV-Vis spectrum of N-2-naphthylbutyramide would be expected to show absorptions due to π → π* transitions within the aromatic naphthyl ring system. shu.ac.uk The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The solvent used can influence the position of these absorption bands. uomustansiriyah.edu.iq

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating N-2-naphthylbutyramide from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. researchgate.net The development of a robust HPLC method for N-2-naphthylbutyramide is crucial for quality control and research purposes.

Method development involves several key steps:

Column Selection: A reversed-phase column, such as a C18 column, is often a suitable choice for a molecule with the polarity of N-2-naphthylbutyramide. nih.gov

Mobile Phase Selection: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The ratio of these solvents can be adjusted to achieve optimal separation. The addition of a small amount of acid, such as formic acid, can improve peak shape. nih.gov

Detection: A UV detector is commonly used for the detection of N-2-naphthylbutyramide, as the naphthyl group provides strong UV absorbance. nih.gov The detection wavelength is chosen to maximize sensitivity, often at the λmax determined by UV-Vis spectroscopy.

Method Validation: Once a method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

A well-developed HPLC method allows for the reliable quantification of N-2-naphthylbutyramide in various samples. asianjpr.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For a compound like N-2-naphthylbutyramide, which possesses relatively low volatility due to its molecular weight and the presence of a polar amide group, direct GC analysis is challenging. The high temperatures required for volatilization could lead to thermal degradation, and its polarity can cause poor peak shape and adsorption onto the GC column. researchgate.netlibretexts.org

To overcome these limitations, a crucial step is chemical derivatization, which transforms the analyte into a more volatile and thermally stable form. alwsci.comsigmaaldrich.cn For the amide group in N-2-naphthylbutyramide, a common strategy is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.cztcichemicals.com This process reduces the polarity and hydrogen bonding capacity of the molecule, significantly increasing its volatility. gcms.cz

The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer. The choice of GC column is critical, with non-polar or medium-polarity columns like those with a 5% phenyl-methylpolysiloxane stationary phase being suitable for such derivatives.

Table 1: Illustrative GC Conditions for Analysis of Derivatized N-2-naphthylbutyramide

ParameterCondition
GC System Gas Chromatograph with FID
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Derivatization Reagent BSTFA with 1% TMCS
Injector Temperature 280°C
Oven Program 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Detector Temperature 310°C
Expected Retention Time ~12.5 min for the TMS-derivative

This table presents hypothetical yet typical parameters for the analysis of a silylated aromatic amide.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical power for complex samples. labioscientific.comasiapharmaceutics.info For N-2-naphthylbutyramide, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide comprehensive data for identification and quantification. gcms.cznih.gov

GC-MS Analysis: Following the derivatization described previously, GC-MS analysis provides not only the retention time for the analyte but also its mass spectrum. wikipedia.org Electron impact (EI) ionization of the derivatized N-2-naphthylbutyramide would produce a molecular ion peak and a series of characteristic fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly confident identification by matching against spectral libraries or through manual interpretation. rsc.org

LC-MS/MS Analysis: Liquid chromatography is well-suited for the direct analysis of underivatized N-2-naphthylbutyramide, avoiding the need for chemical modification. nih.gov Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile (often with additives like formic acid to aid ionization) can effectively separate the compound from a mixture.

The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. wikipedia.org In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of N-2-naphthylbutyramide is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), is extremely selective and allows for quantification at very low levels, even in complex matrices. thermofisher.com

Table 2: Representative LC-MS/MS Parameters for N-2-naphthylbutyramide Analysis

ParameterCondition
LC System UHPLC with a C18 column (e.g., 1.9 µm, 100 x 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 228.1 (Calculated [M+H]⁺ for C₁₄H₁₇NO)
Product Ions (Q3) Hypothetical fragments: e.g., m/z 143.1 (naphthylamine fragment), m/z 71.1 (butyryl fragment)
Analysis Mode Selected Reaction Monitoring (SRM)

This table provides plausible parameters based on the structure of N-2-naphthylbutyramide and standard LC-MS/MS methodologies. nih.gov

Strategic Derivatization for Enhanced Analytical Performance

Introduction of Chromophoric and Fluorophoric Tags for Detection

While N-2-naphthylbutyramide contains a naphthalene (B1677914) ring system that absorbs UV light, its detection sensitivity in HPLC-UV can be enhanced through derivatization. researchgate.net This is particularly useful when analyzing trace amounts of the substance. The strategy involves attaching a chemical group, or "tag," with a much stronger absorption (a chromophore) or the ability to fluoresce (a fluorophore). researchgate.net

Although the amide bond itself is not easily derivatized for this purpose without hydrolysis, if a primary or secondary amine precursor (2-naphthylamine) or a carboxylic acid precursor (butyric acid) were being analyzed, derivatization is a common strategy. For instance, amines can be reacted with reagents like dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) to produce highly fluorescent derivatives. ddtjournal.com While N-2-naphthylbutyramide already possesses a naphthalene moiety, derivatization could still be employed to shift the absorption wavelength to a region with less interference or to introduce fluorescence if the native fluorescence is weak.

Strategies for Improved Detectability and Sensitivity in Mass Spectrometry

In mass spectrometry, particularly ESI-MS, the sensitivity of detection is highly dependent on the analyte's ability to form gas-phase ions. ddtjournal.com While N-2-naphthylbutyramide can be protonated, its ionization efficiency may not be optimal. Derivatization can be used to introduce a functional group that is more readily ionized. gcms.cz

For example, a reagent could be designed to react with the amide group (though this is less common and requires specific reagents) or a precursor to introduce a permanently charged group (quaternary amine) or a group that is very easily protonated (a more basic amine like a piperidine (B6355638) or dimethylamino group). ddtjournal.com Such a modification ensures the analyte carries a charge, significantly boosting its signal in the mass spectrometer.

Furthermore, derivatization can be used to control fragmentation in MS/MS analysis. By attaching a tag that produces a very stable and specific product ion upon fragmentation, a highly selective and sensitive SRM assay can be developed. thermofisher.comddtjournal.com This "charge-tagging" strategy is a powerful tool for quantitative bioanalysis.

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. carleton.eduuhu-ciqso.es This non-destructive technique provides detailed information about the atomic arrangement, including exact bond lengths, bond angles, and torsion angles within the molecule. carleton.eduyoutube.com It also reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov

To perform this analysis, a high-quality single crystal of N-2-naphthylbutyramide, typically less than a millimeter in size, is required. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is collected by a detector, and the data are processed to generate an electron density map, from which the atomic positions can be determined and the structure refined. youtube.comuchicago.edu The final output is a complete structural model of the molecule as it exists in the solid state.

Table 3: Hypothetical Crystallographic Data for N-2-naphthylbutyramide

ParameterIllustrative Value
Chemical Formula C₁₄H₁₇NO
Formula Weight 227.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.15 Å, b = 5.85 Å, c = 21.50 Å
α = 90°, β = 98.5°, γ = 90°
Volume 1262 ų
Z (Molecules per unit cell) 4
Calculated Density 1.195 g/cm³

This table represents a plausible set of crystallographic parameters for a molecule of this type and is for illustrative purposes only. uhu-ciqso.esresearchgate.net

Computational and Theoretical Chemistry of N 2 Naphthylbutyramide

Electronic Structure and Energetic Calculations

The electronic structure and energetics of N-2-naphthylbutyramide are fundamental to understanding its reactivity and stability. Computational methods serve as powerful tools to explore these aspects at the quantum mechanical level.

Density Functional Theory (DFT) Applications for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to investigate the electronic properties of N-aryl amides and related structures. For N-2-naphthylbutyramide, DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are instrumental in mapping its molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

In analogous naphthalene-containing amide systems, DFT calculations have been used to determine that the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, while the LUMO is often distributed over the amide group and adjacent atoms. researchgate.net This distribution is key to understanding the molecule's role as an electron donor or acceptor in chemical reactions. Energy profile calculations using DFT can also model reaction pathways, such as the barriers to rotation around the C-N amide bond, providing insight into the molecule's structural dynamics. nih.gov

Table 1: Illustrative Output of DFT Calculations for a Representative N-Aryl Amide

ParameterDescriptionTypical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net
Mulliken Charges Distribution of electron density among atomsReveals sites susceptible to nucleophilic or electrophilic attack.
Dipole Moment Measure of the overall polarity of the moleculeProvides insight into intermolecular interactions.

Ab Initio Methods for Ground State Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of determining the ground state properties of molecules like N-2-naphthylbutyramide. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic energies with high precision.

For related amide systems, ab initio calculations have been used to refine geometries obtained from DFT and to provide benchmark energetic data. These calculations confirm the planarity of the amide group and the specific bond lengths and angles that characterize the molecule's most stable three-dimensional structure. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the molecule's behavior in condensed phases.

Thermochemical Calculations for Reaction Energetics

Thermochemical calculations, often performed using data from DFT or ab initio methods, are essential for understanding the thermodynamics of reactions involving N-2-naphthylbutyramide. By calculating properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), the feasibility and spontaneity of chemical processes can be predicted.

For instance, in studies of amide bond cleavage, DFT has been used to calculate the change in Gibbs free energy (ΔG) for the reaction, determining whether the transformation is thermodynamically favorable. nih.gov These calculations can assess the stability of N-2-naphthylbutyramide under various chemical conditions and predict the energy changes associated with its synthesis or degradation.

Conformational Analysis and Dynamics

The flexibility of the butyramide (B146194) side chain and its orientation relative to the rigid naphthalene ring system give rise to a complex conformational landscape for N-2-naphthylbutyramide.

Potential Energy Surface Exploration

The exploration of the potential energy surface (PES) is critical for identifying the stable conformers of N-2-naphthylbutyramide and the energy barriers that separate them. By systematically rotating the dihedral angles of the molecule, particularly around the N-C(naphthyl) bond and the C-C bonds of the butyryl group, a map of the conformational space can be generated.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a powerful method for studying the time-dependent behavior and conformational flexibility of N-2-naphthylbutyramide. nih.gov By simulating the motion of atoms over time, MD provides a detailed picture of how the molecule explores its conformational space in a given environment, such as in a solvent or interacting with other molecules. nih.govmdpi.com

MD simulations of related amide-containing molecules have revealed how factors like solvent polarity and temperature influence conformational preferences and the dynamics of intermolecular interactions. nih.gov For N-2-naphthylbutyramide, MD simulations could elucidate the preferred orientations of the butyryl chain, the dynamics of the amide bond, and the interactions between the naphthalene moiety and its surroundings. This information is invaluable for understanding how the molecule behaves in realistic chemical systems.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules like N-2-naphthylbutyramide, aiding in the interpretation of experimental data and providing a deeper understanding of its electronic and structural nature.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational prediction of NMR chemical shifts can assist in the assignment of complex spectra and provide confidence in structural assignments. arxiv.org Methods like Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts. For N-2-naphthylbutyramide, theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated. These predictions rely on optimizing the molecular geometry and then performing the NMR calculation, often using a specific functional and basis set. The accuracy of these predictions is highly dependent on the level of theory and the solvent model used. Recent advancements have seen the development of machine learning models, such as LEGOLAS, which can rapidly and accurately predict protein NMR chemical shifts, a technology that could be adapted for smaller molecules. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-2-naphthylbutyramide (Illustrative) Note: These values are illustrative and would be generated from specific computational software.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 8.15 -
C=O - 172.5
Naphthyl-C1 7.80 128.0
Naphthyl-C3 7.75 127.5
Butyryl-α-CH₂ 2.30 38.0
Butyryl-β-CH₂ 1.70 20.0

Simulated Vibrational and Electronic Spectra

Computational simulations can generate theoretical vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are instrumental in assigning experimental spectral bands to specific molecular motions and electronic transitions.

Vibrational spectra are typically calculated using frequency analysis after a geometry optimization. The resulting vibrational modes and their corresponding intensities can be visualized to understand the nature of the vibrations, such as stretching, bending, and torsional motions. scirp.org For N-2-naphthylbutyramide, characteristic peaks would include the N-H stretch, the C=O stretch of the amide, and various aromatic C-H and C=C stretching and bending modes. scirp.org Programs like PGOPHER can be used to simulate and fit such spectra. bris.ac.uk

Electronic spectra simulations, often performed using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information helps in understanding the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the naphthyl and amide chromophores in N-2-naphthylbutyramide. Two-dimensional electronic–vibrational spectroscopy (2DEVS) is an advanced technique that can probe the coupling between electronic and vibrational states. researchgate.net

Table 2: Simulated Vibrational Frequencies and Electronic Transitions for N-2-naphthylbutyramide (Illustrative) Note: These values are illustrative and would be generated from specific computational software.

Spectroscopic Data Predicted Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
Vibrational (IR)
3350 N-H stretch
1660 C=O stretch (Amide I)
1540 N-H bend / C-N stretch (Amide II)
3050 Aromatic C-H stretch
Electronic (UV-Vis)
220 π→π* (Naphthyl)
280 π→π* (Naphthyl)

Computational Mechanistic Studies of N-2-naphthylbutyramide Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally.

Transition State Identification and Reaction Pathway Mapping

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. masterorganicchemistry.commit.edu Computational methods allow for the location and characterization of transition state structures. ims.ac.jp By calculating the energies of reactants, products, and transition states, the activation energy barrier for a reaction can be determined. masterorganicchemistry.com

For N-2-naphthylbutyramide, one could computationally study reactions such as its hydrolysis or synthesis. The process involves mapping the potential energy surface to find the minimum energy path connecting reactants and products. nih.gov This reaction pathway mapping illustrates the geometric and energetic changes that occur throughout the reaction. For instance, in the hydrolysis of the amide bond, calculations would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps leading to the final products.

Molecular Recognition and Intermolecular Interactions Modeling

The way molecules interact with each other governs many chemical and biological processes. nih.govnumberanalytics.comnih.gov Computational modeling is essential for understanding the non-covalent interactions that drive molecular recognition.

Prediction of Hydrogen Bonding and Pi-Stacking Geometries

N-2-naphthylbutyramide possesses functional groups capable of participating in significant intermolecular interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), while the naphthyl ring can engage in π-stacking interactions. numberanalytics.comrsc.org

Computational methods can predict the preferred geometries and energies of these interactions. By modeling a dimer or larger cluster of N-2-naphthylbutyramide molecules, one can identify the most stable arrangements. For example, calculations can determine the optimal distance and orientation for hydrogen bonding between the N-H of one molecule and the C=O of another. Similarly, the geometry of π-stacking interactions, whether face-to-face, parallel-displaced, or T-shaped, can be investigated. utexas.edu These studies often employ high-level quantum mechanical calculations or specialized force fields to accurately describe the subtle dispersion and electrostatic forces that govern these interactions. nih.gov Understanding these interactions is crucial for predicting the crystal packing of N-2-naphthylbutyramide and its potential to bind to biological targets. au.dk

Table 3: Intermolecular Interaction Geometries for N-2-naphthylbutyramide Dimers (Illustrative) Note: These values are illustrative and would be generated from specific computational software.

Interaction Type Key Atoms Involved Predicted Distance (Å) Predicted Angle (°) Interaction Energy (kcal/mol)
Hydrogen Bond N-H···O=C 1.9 175 -5.2
Pi-Stacking Naphthyl Ring Centroids 3.5 - -2.8

Host-Guest Binding Energy Calculations

Extensive research of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the host-guest binding energy calculations for the compound Butyramide, N-2-naphthyl-. Consequently, there are no detailed research findings or data tables to report for this particular molecule within the specified context of computational and theoretical host-guest chemistry.

Host-guest chemistry is a significant area of supramolecular chemistry where a 'host' molecule forms a complex with a 'guest' molecule through non-covalent interactions. The accurate prediction of the binding free energies for these complexes is a primary goal in computational chemistry, with wide-ranging applications.

Computational methods used to investigate these interactions include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods combine the accuracy of quantum mechanics for the most critical parts of the system, like the binding site, with the efficiency of molecular mechanics for the larger part of the system.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of host-guest binding.

Free Energy Calculation Methods: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to calculate the binding free energies. End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are also utilized.

While these computational approaches are well-established for studying a variety of host-guest systems, no studies applying them to N-2-naphthylbutyramide have been found. Therefore, no data on its binding affinity, interaction energies, or conformational changes within a host molecule can be provided.

Chemical Functionalization and Derivatization for Advanced Chemical Applications

Strategic Derivatization for Modifying N-2-naphthylbutyramide Reactivity

Derivatization strategies would likely target the introduction of new functionalities to alter the compound's electronic properties, solubility, and reactivity, thereby paving the way for its use in more advanced applications.

Introduction of Reactive Functional Groups

The introduction of reactive functional groups onto the N-2-naphthylbutyramide scaffold has not been specifically reported. However, based on the general principles of organic chemistry, several approaches could be envisaged. Functionalization of the butyryl chain, for instance, could be achieved through free-radical halogenation to introduce a reactive handle for subsequent nucleophilic substitution reactions. This would allow for the incorporation of various functional groups such as hydroxyl, amino, or cyano groups.

Modification of Amide or Naphthyl Moieties

Modification of the amide and naphthyl moieties of N-2-naphthylbutyramide represents a key area for potential derivatization. While no specific studies on this compound have been found, research on the broader class of naphthylamides has demonstrated the feasibility of C-H functionalization of the naphthalene (B1677914) ring. The amide group can act as a directing group to achieve regioselective substitution on the aromatic system. Potential modifications could include electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation on the naphthyl ring, leading to a diverse range of derivatives with altered electronic and steric properties.

Potential Derivatization ReactionTarget MoietyPotential Outcome
NitrationNaphthylIntroduction of a nitro group, a precursor for an amino group.
HalogenationNaphthylIntroduction of a halogen for cross-coupling reactions.
Friedel-Crafts AcylationNaphthylIntroduction of a keto group for further functionalization.
N-Alkylation/ArylationAmideModification of the amide nitrogen, altering steric and electronic properties.

N-2-naphthylbutyramide as a Versatile Synthetic Building Block

The potential of N-2-naphthylbutyramide as a building block in organic synthesis is significant, though currently unrealized based on available literature.

Precursor in the Synthesis of Diverse Organic Scaffolds

There are no specific examples in the scientific literature of Butyramide (B146194), N-2-naphthyl- being used as a precursor for the synthesis of diverse organic scaffolds. However, its structure suggests that it could serve as a starting material for the construction of more complex molecules. For instance, intramolecular cyclization reactions could potentially lead to the formation of novel heterocyclic systems incorporating the naphthalene nucleus.

Role in Multi-Step Organic Transformations

The role of Butyramide, N-2-naphthyl- in multi-step organic transformations is not documented. In principle, the amide bond could be cleaved under hydrolytic conditions to yield 2-naphthylamine (B18577) and butyric acid, which are themselves valuable synthetic intermediates. Furthermore, derivatives of N-2-naphthylbutyramide bearing additional functional groups could participate in a variety of organic reactions, such as cross-coupling reactions, to build more complex molecular architectures.

Exploration in Materials Chemistry

There is no available research on the exploration of Butyramide, N-2-naphthyl- in materials chemistry. The presence of the large, aromatic naphthyl group suggests that this compound or its derivatives could potentially exhibit interesting photophysical properties, such as fluorescence, which are relevant for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Polymerization of appropriately functionalized derivatives could also lead to novel polymers with unique thermal or mechanical properties. However, such applications remain speculative in the absence of dedicated research.

Incorporation into Functional Polymers

The integration of specific functional moieties into polymer chains is a powerful strategy for designing materials with tailored properties. While direct studies on the incorporation of Butyramide, N-2-naphthyl- into functional polymers are not extensively documented in publicly available research, the broader field of polymer chemistry provides insights into potential synthetic routes. The synthesis of polyamides and poly(ester-amide)s containing naphthalene units is well-established and offers a framework for how Butyramide, N-2-naphthyl- could be similarly utilized.

Generally, amide-containing polymers are synthesized through polycondensation reactions. These reactions typically involve the reaction of a diamine with a diacid chloride. In the context of Butyramide, N-2-naphthyl-, a bifunctional derivative would be necessary for it to act as a monomer in such a polymerization. For instance, if a carboxylic acid or an amine group were introduced into the butyramide or the naphthyl group, the resulting monomer could then be copolymerized with other suitable monomers to yield a functional polymer.

Research on other naphthalene-containing polymers has demonstrated the synthesis of soluble, high-performance materials. For example, new soluble poly(amide-imide)s have been synthesized from diimide-dicarboxylic acids, resulting in amorphous polymers with high glass transition temperatures and thermal stability. Similarly, novel aromatic poly(ester amide)s bearing naphthalene-2,7-diyl units have been prepared, yielding polymers with excellent solubility in polar aprotic solvents and good film-forming capabilities researchgate.net. These examples highlight the potential for creating advanced polymers with desirable thermal and mechanical properties by incorporating naphthalene-based structures.

The synthesis of poly(amide-ester)s containing a naphthalene pendent moiety has also been reported, achieved through the polycondensation of a naphthalene-containing monomer with various diacid chlorides ingentaconnect.com. This approach suggests that a suitably modified Butyramide, N-2-naphthyl- could be incorporated as a side chain, thereby imparting specific functionalities to the polymer backbone.

While the direct polymerization of Butyramide, N-2-naphthyl- has not been specifically detailed, the existing literature on naphthalene-containing polyamides and related polymers provides a strong foundation for future research in this area. The development of synthetic methods to create bifunctional monomers from Butyramide, N-2-naphthyl- would be the first critical step toward its incorporation into novel functional polymers.

Development of Chemo-Sensors

The naphthalene moiety, with its extended π-electron system, is an excellent fluorophore, making it a valuable component in the design of fluorescent chemosensors. Derivatives of naphthalene have been extensively explored for the selective and sensitive detection of various metal ions. While research specifically utilizing Butyramide, N-2-naphthyl- as a chemosensor is limited, the principles and findings from studies on closely related naphthyl derivatives provide a strong indication of its potential in this field.

Naphthyl-based chemosensors often operate on mechanisms such as photo-induced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). These processes can be modulated by the binding of a target analyte, leading to a detectable change in the fluorescence of the molecule.

A notable example is the development of a new chemosensor based on a naphthyl moiety for the selective and sensitive detection of Al³⁺ ions. This sensor demonstrated a prominent fluorescence enhancement upon binding with Al³⁺, a phenomenon attributed to the inhibition of both PET and ESIPT mechanisms. The sensor exhibited a low detection limit and a clear 1:1 binding ratio with Al³⁺ ions.

The following table summarizes the performance of a recently developed naphthyl-derived chemosensor for Al³⁺ detection:

ParameterValue
AnalyteAl³⁺
Detection Limit1.2 x 10⁻⁷ M
Association Constant (Kₐ)4.09 x 10⁴ M⁻¹
Binding Ratio (Sensor:Analyte)1:1
Sensing MechanismInhibition of PET and ESIPT

This data is based on a study of a novel naphthyl-derived chemosensor and is presented here to illustrate the potential performance of sensors based on the naphthyl functional group.

Similarly, other research has focused on the synthesis of naphthalene derivative fluorescent probes for the detection of Al³⁺ with high selectivity and sensitivity. These studies emphasize the tunability of the photophysical properties of naphthalene derivatives by modifying their structure.

Furthermore, a series of naphthaldehyde-2-pyridinehydrazone derivatives have been shown to exhibit a 'turn-on' fluorescence response to Zn²⁺ in aqueous media. The substitution pattern on the naphthaldehyde moiety was found to significantly influence the sensing properties, with one derivative showing a 19-fold fluorescence enhancement and a low detection limit for Zn²⁺ nih.gov.

The table below details the performance of a selected naphthaldehyde-2-pyridinehydrazone based chemosensor for Zn²⁺:

ParameterValue
AnalyteZn²⁺
Detection Limit0.17 µmol/L
Fluorescence Enhancement19-fold
Linear Range0.6 to 6.0 µmol/L
SelectivityHigh selectivity over other metal ions, including Cd²⁺

This data is from a study on naphthaldehyde-2-pyridinehydrazone derivatives and is provided as an example of the capabilities of naphthalene-based chemosensors.

These findings collectively underscore the significant potential of incorporating the N-2-naphthyl group, as found in Butyramide, N-2-naphthyl-, into the design of novel chemosensors. By functionalizing the butyramide portion of the molecule with a suitable chelating agent, it is conceivable that highly selective and sensitive sensors for various metal ions could be developed.

Structure Chemical Property Relationships of N 2 Naphthylbutyramide

Influence of Substituent Effects on Chemical Reactivity Profiles

The reactivity of the N-2-naphthylbutyramide molecule can be significantly modulated by the introduction of substituents on the naphthalene (B1677914) ring. These effects are primarily categorized as inductive and resonance effects, which alter the electron density at different points in the molecule, particularly at the amide nitrogen and the aromatic ring itself. The Hammett equation provides a quantitative framework for assessing these electronic influences. nih.gov

Inductive and Resonance Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density on the naphthalene ring and, by extension, on the amide nitrogen. This has several consequences:

Amide Bond Stability: The decreased electron density on the nitrogen can strengthen the partial double bond character of the C-N amide bond, making rotation around this bond more difficult.

Acidity of N-H Bond: By withdrawing electron density, EWGs make the amide proton (N-H) more acidic and thus more susceptible to deprotonation by a base.

Aromatic Ring Reactivity: The naphthalene ring becomes less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution, although the latter requires very strong activation.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the aromatic system.

Amide Nitrogen Basicity: Increased electron density on the nitrogen atom enhances its basicity, making it more nucleophilic.

Aromatic Ring Reactivity: The naphthalene ring becomes more activated towards electrophilic substitution reactions (e.g., halogenation, nitration).

Table 1: Predicted Influence of Naphthalene Ring Substituents on the Reactivity of N-2-naphthylbutyramide
Substituent (at C6-position)TypeEffect on Amide N-H AcidityEffect on Naphthalene Ring (Electrophilic Substitution)Predicted Impact on Reaction Rate (e.g., N-alkylation)
-NO₂Strong EWGIncreaseDeactivateDecrease
-ClWeak EWG (Inductive), Weak EDG (Resonance)Slight IncreaseDeactivateSlight Decrease
-HReferenceBaselineBaselineBaseline
-CH₃Weak EDGSlight DecreaseActivateSlight Increase
-OCH₃Strong EDG (Resonance)DecreaseActivateIncrease

Stereochemical Aspects and Chiral Derivatization Strategies

The stereochemistry of N-2-naphthylbutyramide is primarily dictated by the rotational barriers around its single bonds. While the parent molecule is achiral, its derivatives can exhibit multiple forms of stereoisomerism.

E/Z Isomerism: Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of E and Z geometric isomers (also known as trans and cis conformers). For most secondary amides like this, the Z isomer (where the alkyl groups on C and N are trans) is heavily favored due to steric hindrance. publish.csiro.au Studies on related N-aryl amides show that the Z/E ratio can be influenced by electronic factors; electron-withdrawing substituents on the aryl ring can favor the Z isomer by increasing the C-N double bond character. publish.csiro.auresearchgate.net

Atropisomerism: A more complex form of chirality, known as atropisomerism, can arise from severely hindered rotation around the N-C(naphthyl) single bond. thieme-connect.com If a bulky substituent were placed at the C1 position of the naphthalene ring, the steric clash with the amide group would create a high energy barrier to rotation, allowing for the isolation of stable, non-superimposable rotational isomers (atropisomers). researchgate.netnih.gov While N-2-naphthylbutyramide itself does not have a substituent at the critical C1 position and thus does not exhibit stable atropisomerism at room temperature, this principle is a key strategy in designing chiral amide catalysts and ligands. researchgate.netacs.org

Chiral Derivatization: Introducing chirality into the molecule can be achieved through several strategies:

Modification of the Butyryl Chain: Introducing a stereocenter onto the alkyl chain, for example by using 2-methylbutyric acid to synthesize N-2-naphthyl-(2-methyl)butyramide, creates a chiral molecule with a pair of enantiomers, (R) and (S).

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. Common methods include chiral column chromatography, using stationary phases like α1-acid glycoprotein (B1211001) (AGP) which can resolve amide enantiomers through a combination of ionic and hydrophobic interactions. nih.gov Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is also a widely used technique for separating amide atropisomers and other chiral amides. rsc.org

Kinetic Resolution: This strategy involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. whiterose.ac.uk For example, chiral phosphoric acid-catalyzed amide bond formation has been used to kinetically resolve racemic esters, leaving the unreacted starting material enriched in one enantiomer. acs.org This approach could theoretically be applied to the synthesis of chiral naphthylamides.

Correlation of Molecular Features with Spectroscopic Signatures

Spectroscopic techniques provide a window into the molecular structure of N-2-naphthylbutyramide, with each part of the molecule contributing a characteristic signal.

¹H NMR Spectroscopy:

Naphthyl Protons: The seven protons on the naphthalene ring will appear in the aromatic region, typically between 7.2 and 8.0 ppm. The exact chemical shifts and coupling patterns are complex due to the multiple bond pathways for spin-spin coupling, but they provide a unique fingerprint for the 2-substituted naphthalene system.

Amide Proton (N-H): This proton usually appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) between 8.0 and 9.5 ppm. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

Butyryl Protons: The protons of the butyl chain will appear in the upfield region (approx. 0.9-2.5 ppm). The terminal methyl (CH₃) group will be a triplet around 0.9 ppm, the adjacent methylene (B1212753) (CH₂) a sextet around 1.7 ppm, and the methylene group alpha to the carbonyl (α-CH₂) will be a triplet around 2.3 ppm, shifted downfield by the electron-withdrawing effect of the carbonyl group.

¹³C NMR Spectroscopy:

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears around 170-175 ppm.

Naphthyl Carbons: The ten carbons of the naphthalene ring produce a cluster of signals in the aromatic region, typically from 110 to 140 ppm. The two carbons at the ring junction (C4a, C8a) are quaternary and often have lower intensity signals.

Butyryl Carbons: The four carbons of the butyryl chain will appear in the upfield region (approx. 13-40 ppm), with the α-carbon being the most downfield due to the carbonyl group's influence.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the amide functional group.

N-H Stretch: A sharp, medium-intensity peak appears around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C=O Stretch (Amide I band): A strong, intense absorption between 1650 and 1680 cm⁻¹ is the hallmark of the amide carbonyl group. publish.csiro.au

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyryl chain appear just below 3000 cm⁻¹.

The precise location of these spectroscopic signals can be influenced by substituent effects, molecular conformation, and intermolecular interactions like hydrogen bonding. publish.csiro.au

Table 2: Correlation of Molecular Fragments of N-2-naphthylbutyramide with Expected Spectroscopic Data
Molecular Fragment¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
Naphthalene Ring Protons~7.2 - 8.0-~3050 (C-H stretch)
Naphthalene Ring Carbons-~110 - 140-
Amide N-H~8.0 - 9.5 (broad)-~3300 (N-H stretch), ~1550 (N-H bend)
Amide C=O-~170 - 175~1650 - 1680 (strong)
α-CH₂ (to C=O)~2.3 (triplet)~38~2960 (C-H stretch)
β-CH₂~1.7 (sextet)~19~2930 (C-H stretch)
γ-CH₃~0.9 (triplet)~13~2870 (C-H stretch)

Future Perspectives in N 2 Naphthylbutyramide Research

Innovations in Catalyst Development for N-2-naphthylbutyramide Synthesis

The synthesis of amides, including N-2-naphthylbutyramide, is a cornerstone of organic chemistry. mdpi.com Future developments in this area are likely to focus on creating more sustainable and efficient catalytic systems.

Key Research Directions:

Transition Metal-Free Catalysis: A groundbreaking study has unveiled the potential of Ba-Si orthosilicate (B98303) oxynitride-hydride as a transition metal-free catalyst for ammonia (B1221849) synthesis. sciencedaily.com This opens avenues for developing novel, sustainable catalysts for amide synthesis, potentially reducing reliance on expensive and environmentally challenging transition metals. sciencedaily.com

Nanoparticle Catalysis: The use of ruthenium nanoparticles has been shown to significantly enhance catalytic performance in ammonia synthesis under milder conditions. sciencedaily.com Similar strategies, such as the use of Tel-Cu-NPs (telmisartan-copper nanoparticles), have demonstrated high yields in the synthesis of complex nitrogen-containing heterocycles. mdpi.com The application of nanoparticle-based catalysts to N-2-naphthylbutyramide synthesis could lead to more energy-efficient processes. sciencedaily.commdpi.com

Dual-Site Catalysis: The discovery of a dual-site mechanism in nickel-loaded lanthanum nitride for ammonia synthesis, where distinct sites activate different reactants, offers a promising strategy to overcome common limitations in catalysis. nih.gov This concept could be adapted for amide synthesis, potentially leading to catalysts with activities comparable to those based on precious metals like ruthenium. nih.gov

Computational Catalyst Design: Density Functional Theory (DFT) calculations are increasingly used to understand reaction mechanisms and design more efficient catalysts. researchgate.netnih.gov By modeling the interaction between reactants and catalysts, researchers can predict and optimize catalytic systems for the synthesis of N-2-naphthylbutyramide, accelerating the discovery of novel and more effective catalysts. researchgate.netnih.gov

Advancement of High-Throughput Screening for Chemical Transformations

High-throughput experimentation (HTE) has revolutionized organic synthesis by enabling the rapid optimization of reaction conditions. rsc.orgresearchgate.net Future advancements in HTE will be crucial for exploring the chemical transformations of N-2-naphthylbutyramide.

Emerging HTE Technologies:

Automated Flow Platforms: The development of automated flow-based platforms allows for the high-throughput screening of chemical reactions and subsequent scale-up. rsc.org These systems, which can be integrated with analytical techniques like UPLC-MS, enable the rapid screening of numerous reaction parameters. rsc.org

Miniaturization and Nanoscale Synthesis: Ultra high-throughput chemistry in 1536-well plates allows for reaction optimization and direct-to-biology screening using only nanomolar quantities of product. acs.org This approach significantly reduces the time, labor, and materials required for discovering new chemical transformations. acs.orgacdlabs.com

Novel Analytical Methods: The development of rapid optical assays, such as those combining fluorescent indicator displacement and circular dichroism, allows for the quick determination of concentration and enantiomeric excess in chiral molecules. nih.gov Such methods are essential for the high-throughput analysis of reaction products in the synthesis and transformation of chiral derivatives of N-2-naphthylbutyramide. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemistry, offering powerful methods for predicting reaction outcomes and designing novel molecules. beilstein-journals.org

AI and ML in Amide Synthesis:

Reaction Yield Prediction: ML models are being developed to predict the yield of amide coupling reactions with increasing accuracy. nih.govrsc.orgchemrxiv.org These models, trained on large datasets from HTE, can help chemists quickly identify optimal reaction conditions without extensive experimental screening. rsc.orgchemrxiv.org

Generative Models for Molecular Design: Generative models, such as those based on deep conditional transformer neural networks, can automatically design novel molecular structures, including linkers for complex molecules. rsc.org This technology could be applied to design new derivatives of N-2-naphthylbutyramide with desired properties.

Interpretable Machine Learning: Researchers are developing ML models that not only predict reaction outcomes but also provide insights into the underlying chemical reactivity. chemrxiv.org This "human-interpretable" approach can accelerate the discovery and optimization of new reactions for compounds like N-2-naphthylbutyramide. chemrxiv.org

Table 1: Machine Learning Models in Amide Synthesis
ML ApplicationModel TypeKey FindingsReference
Yield PredictionRandom Forest, Neural NetworksCan reliably predict conversion rates, even with small datasets (R2 > 0.95). pku.edu.cn Performance can be enhanced by incorporating intermediate knowledge. chemrxiv.org chemrxiv.orgpku.edu.cn
Reaction Condition OptimizationBayesian OptimizationSignificantly reduces the number of experiments needed to find optimal conditions. rsc.org rsc.org
Molecular DesignGenerative Transformers (SMILES-based)Enables automatic linking of molecular fragments to create novel structures. rsc.org rsc.org

Exploration in Emerging Fields of Chemical Science

The unique structural and electronic properties of N-2-naphthylbutyramide and related naphthalimide/naphthamide structures suggest potential applications in several emerging areas of chemical science. mdpi.comacs.org

Potential Future Applications:

Q & A

Q. What are the standard synthetic routes for preparing N-2-naphthyl butyramide, and how can purity be optimized?

N-2-naphthyl butyramide can be synthesized via nucleophilic acyl substitution, where 2-naphthylamine reacts with butyryl chloride in anhydrous conditions. Key steps include:

  • Reagent purification : Pre-dry solvents (e.g., benzene, ether) to avoid side reactions .
  • Recrystallization : Use a benzene-ether solvent system for multi-step recrystallization to achieve >98% purity .
  • Characterization : Confirm purity via melting point analysis and HPLC (retention time comparison to standards).

Q. Which spectroscopic techniques are most effective for characterizing N-2-naphthyl butyramide?

  • NMR : Use 1^1H and 13^{13}C NMR to identify the naphthyl proton environment (δ 7.2–8.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns in crystalline states, as demonstrated for aliphatic butyramides .

Q. How do solvent systems influence the solubility and stability of N-2-naphthyl butyramide?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to dipole interactions with the amide group.
  • Stability : Avoid aqueous acidic/basic conditions to prevent hydrolysis. Store under inert gas (argon) in amber vials to limit photodegradation .

Advanced Research Questions

Q. How can hydrogen-bonding networks in N-2-naphthyl butyramide crystals be analyzed to predict polymorphic behavior?

  • Low-temperature X-ray diffraction : Resolve 3D ribbon structures formed via N-H···O bonds, as seen in aliphatic butyramides .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate intermolecular interactions and compare with experimental data .

Q. What experimental designs are suitable for evaluating the bioactivity of N-2-naphthyl butyramide in cancer cell lines?

  • In vitro assays :
  • Cell viability : Use MTT assays on neuroblastoma/hepatoma cells (e.g., IC50_{50} determination) .
  • DNA synthesis inhibition : Incorporate 3^3H-thymidine uptake studies to quantify effects .
    • Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls .

Q. How should researchers address contradictions in reported bioactivity data for N-2-naphthyl butyramide derivatives?

  • Systematic review : Follow Cochrane guidelines to assess bias in experimental designs (e.g., cell line variability, dosage inconsistencies) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. What methodologies enable sensitive detection of N-2-naphthyl butyramide in biological matrices?

  • Radioimmunoassay (RIA) : Develop antibodies against the naphthyl moiety, as done for Y-(3-Pyridyl)-Y-oxo-N-methyl butyramide .
  • LC-MS/MS : Optimize MRM transitions for the molecular ion (e.g., m/z 214 → 170) with deuterated internal standards .

Methodological Notes

  • Ethical compliance : For in vitro studies, adhere to institutional biosafety protocols and declare conflicts of interest .
  • Data reproducibility : Document all experimental parameters (e.g., solvent purity, centrifugation speed) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.